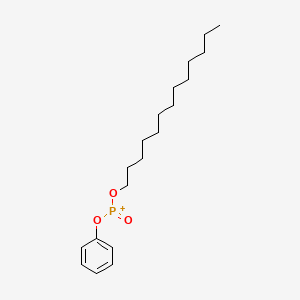

Phosphorous acid, phenyl tridecyl ester

Description

Properties

CAS No. |

92044-80-9 |

|---|---|

Molecular Formula |

C19H32O3P+ |

Molecular Weight |

339.4 g/mol |

IUPAC Name |

oxo-phenoxy-tridecoxyphosphanium |

InChI |

InChI=1S/C19H32O3P/c1-2-3-4-5-6-7-8-9-10-11-15-18-21-23(20)22-19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3/q+1 |

InChI Key |

COVRAJAXMHZVNN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCO[P+](=O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethylformamide is typically synthesized through the reaction of dimethylamine with carbon monoxide in the presence of a catalyst such as sodium methoxide . The reaction is carried out under high pressure and temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, N,N-dimethylformamide is produced using a continuous process that involves the reaction of dimethylamine with carbon monoxide in a reactor. The reaction mixture is then distilled to separate the N,N-dimethylformamide from other by-products and unreacted starting materials. The purified N,N-dimethylformamide is collected and stored for further use.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylformamide undergoes various chemical reactions, including:

Oxidation: N,N-dimethylformamide can be oxidized to form and .

Reduction: It can be reduced to form and .

Substitution: N,N-dimethylformamide can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are commonly used.

Substitution: Nucleophiles such as and are used in substitution reactions.

Major Products Formed

Oxidation: The major products are and .

Reduction: The major products are and .

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Phosphorous acid, phenyl tridecyl ester has the chemical formula . It belongs to the class of phosphite esters, which are known for their stabilizing and antioxidant properties. The compound is typically utilized in formulations requiring enhanced thermal stability and resistance to oxidative degradation.

Plastics and Polymers

This compound is frequently employed as a secondary antioxidant and stabilizer in various plastic materials, particularly acrylonitrile-butadiene-styrene (ABS) copolymers. Its application helps improve the thermal stability and color retention of plastics used in consumer goods.

- Case Study: ABS Materials

The European Food Safety Authority (EFSA) assessed the safety of this compound when used as an additive in ABS materials intended for food contact. The findings indicated that it can be safely used at concentrations up to 0.025% w/w without raising safety concerns for consumers .

Food Contact Materials

The compound's use in food packaging materials is significant due to its ability to stabilize polymers against degradation during processing and storage. It has been evaluated for migration limits to ensure consumer safety.

- Regulatory Insights

The EFSA has confirmed that when used correctly, this compound does not exceed acceptable migration levels into food products, thereby ensuring compliance with safety regulations .

Antimicrobial Properties

Research indicates that phosphorus-containing compounds exhibit potential antimicrobial activities. Studies have shown that certain esters derived from phosphorous acid can inhibit microbial growth, making them candidates for use in agricultural and pharmaceutical applications.

- Case Study: Antimicrobial Efficacy

A study highlighted the antimicrobial properties of phosphorous acid derivatives, suggesting their potential use in agricultural fungicides .

Pharmaceutical Applications

Phosphorous acid esters have been explored as prodrugs in drug development due to their ability to enhance the bioavailability of active pharmaceutical ingredients. This application is particularly relevant in developing drugs with improved pharmacokinetic profiles.

Environmental Impact

The environmental impact of this compound has been assessed concerning its biodegradability and potential toxicity to aquatic life. It is generally regarded as biodegradable under normal usage conditions, but caution is advised regarding its release into water systems due to potential toxicity to aquatic organisms .

Mechanism of Action

N,N-dimethylformamide exerts its effects primarily through its ability to act as a solvent. It can dissolve a wide range of compounds, facilitating chemical reactions and processes. The molecular targets and pathways involved in its mechanism of action are related to its solvent properties, which allow it to interact with various chemical species and promote their reactivity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on tridecyl esters of diverse acids, highlighting molecular properties, sources, and functional roles.

Structural and Molecular Comparisons

Table 1: Key Properties of Tridecyl Esters and Analogues

Stability and Reactivity Trends

- Ester Chain Length : Longer alkyl chains (e.g., tridecyl) enhance hydrophobicity and thermal stability. For example, tridecyl stearate (C₃₁) is more stable than octadecyl esters in cosmetic matrices .

- Aromatic vs. Aliphatic Esters : Phenyl groups (as in phosphorous acid esters) may increase UV stability compared to purely aliphatic esters like tridecyl stearate .

- Stress-Induced Biosynthesis : Benzoic acid tridecyl ester levels rise under abiotic stress, whereas tetradecyl/pentadecyl esters decline, indicating chain-length-specific metabolic responses .

Q & A

Q. What synthetic methodologies are recommended for producing phenyl tridecyl phosphite, and how can reaction yields be optimized?

Phenyl tridecyl phosphite is typically synthesized via esterification between phosphorous acid and phenyl tridecyl alcohol. A two-step approach is common:

- Step 1 : Pre-activation of phosphorous acid using a catalyst (e.g., ) to enhance reactivity.

- Step 2 : Reaction with phenyl tridecyl alcohol under inert atmosphere (N) at 80–100°C for 6–12 hours . Yield optimization strategies include:

- Using excess alcohol (1.5:1 molar ratio) to drive esterification.

- Employing molecular sieves to remove water and shift equilibrium.

- Purification via vacuum distillation or silica gel chromatography to isolate the ester .

Q. Which spectroscopic techniques are most reliable for verifying the structural purity of phenyl tridecyl phosphite?

Key techniques include:

- : A singlet near δ 100–120 ppm confirms the phosphite structure .

- IR Spectroscopy : Peaks at 950–980 cm (P-O-C stretching) and 1020–1050 cm (P=O) validate ester bonds .

- Mass Spectrometry (HRMS) : Molecular ion peaks matching the theoretical mass (e.g., , expected m/z 368.24) ensure molecular integrity .

Advanced Research Questions

Q. How does the steric bulk of the tridecyl group affect the antioxidant efficacy of phenyl tridecyl phosphite in polymer stabilization?

The tridecyl chain introduces steric hindrance, reducing the phosphite’s ability to scavenge radicals compared to shorter-chain analogs (e.g., triphenyl phosphite). Experimental design considerations:

- Kinetic Studies : Compare radical scavenging rates via DPPH assay under controlled O levels.

- Thermogravimetric Analysis (TGA) : Assess thermal stability in polymer matrices (e.g., polyethylene) to evaluate decomposition thresholds . Data from similar tridodecyl phosphite (CAS 3076-63-9) suggests a 20–30% reduction in radical quenching efficiency compared to trimethyl phosphite .

Q. What analytical challenges arise when detecting phenyl tridecyl phosphite degradation products in environmental samples, and how can they be resolved?

Degradation products like phenyl phosphates and tridecanol are polar and require advanced separation techniques:

- HPLC-MS/MS : Use a C18 column with acetonitrile/water (70:30) and 0.1% formic acid for ion suppression. Monitor transitions like m/z 368 → 95 (characteristic of phosphite cleavage) .

- Derivatization : Treat samples with BSTFA to silylate hydroxyl groups in tridecanol, enhancing GC-MS detectability . Contradictory data on hydrolysis rates (e.g., pH-dependent stability) should be resolved by replicating experiments under standardized conditions (pH 4–9, 25–50°C) .

Methodological Design Considerations

Q. How can researchers design experiments to evaluate the hydrolytic stability of phenyl tridecyl phosphite in aqueous-organic biphasic systems?

- Biphasic Hydrolysis : Mix phosphite with water/hexane (1:1), stir at 25–60°C, and sample phases periodically.

- Quantification : Extract aqueous phase with dichloromethane and analyze via to track phosphite depletion and phosphate formation .

- Kinetic Modeling : Use pseudo-first-order kinetics to calculate half-lives. Studies on tridodecyl phosphite suggest a t > 48 hours at pH 7 .

Q. What strategies mitigate matrix interference when analyzing phenyl tridecyl phosphite in biological samples (e.g., lipid-rich tissues)?

- Solid-Phase Extraction (SPE) : Use C18 cartridges to isolate the phosphite from lipids. Elute with methanol/ethyl acetate (9:1) .

- Internal Standards : Deuterated analogs (e.g., d-phenyl tridecyl phosphite) improve quantification accuracy in LC-MS .

Data Contradictions and Resolution

Q. Conflicting reports exist on the catalytic activity of phenyl tridecyl phosphite in esterification reactions. How should researchers address these discrepancies?

- Controlled Replication : Repeat experiments using standardized substrates (e.g., benzoic acid and ethanol) under identical conditions (temperature, catalyst loading).

- Mechanistic Probes : Use -labeling to track whether the phosphite acts as a Brønsted acid or nucleophilic catalyst. Data from triphenyl phosphite (CAS 101-02-0) suggests dual roles depending on substrate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.